molecular formula C11H11BrF3NO2S B1294272 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine CAS No. 951884-59-6

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

Cat. No.: B1294272
CAS No.: 951884-59-6
M. Wt: 358.18 g/mol
InChI Key: CQJNMANCWRRNDY-UHFFFAOYSA-N
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Description

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a chemical compound with the molecular formula C11H11BrF3NO2S It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Compounds with different substituents replacing the bromine atom.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced forms of the sulfonyl group.

Scientific Research Applications

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

    1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidine: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.

    1-((3-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.

    1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)piperidine: Replacement of pyrrolidine with piperidine changes the compound’s steric and electronic environment.

Uniqueness: 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is unique due to the combination of the trifluoromethyl group, bromine atom, and sulfonyl group attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2S/c12-9-5-8(11(13,14)15)6-10(7-9)19(17,18)16-3-1-2-4-16/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJNMANCWRRNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650523
Record name 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-59-6
Record name 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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